molecular formula C13H10Cl2O B6372156 4-(3,5-Dichlorophenyl)-2-methylphenol CAS No. 1261888-37-2

4-(3,5-Dichlorophenyl)-2-methylphenol

Cat. No.: B6372156
CAS No.: 1261888-37-2
M. Wt: 253.12 g/mol
InChI Key: FFSSZEQRFCYWJM-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-methylphenol is a halogenated phenolic compound characterized by a phenol core substituted with a methyl group at the 2-position and a 3,5-dichlorophenyl moiety at the 4-position. This structural configuration imparts distinct physicochemical and biological properties, making it relevant in antimicrobial and agrochemical research.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSSZEQRFCYWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683962
Record name 3',5'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-37-2
Record name 3',5'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-2-methylphenol typically involves the reaction of 3,5-dichlorobenzoyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Dichlorophenyl Substitutions

4-Chloro-3,5-dimethylphenol
  • Structure: Chlorine at the 4-position and methyl groups at 3,5-positions on the phenol ring.
  • Properties : Melting point (114–116°C), high purity (≥99.0%), and low cytotoxicity. Used as a disinfectant due to moderate antimicrobial activity.
  • Comparison: Unlike 4-(3,5-Dichlorophenyl)-2-methylphenol, this compound lacks the dichlorophenyl moiety, resulting in reduced steric bulk and lower antimicrobial potency. The methyl groups enhance solubility but reduce halogen-mediated target binding .
3,4-Dichlorocinnamanilides
  • Structure : Cinnamate backbone with 3,4-dichlorophenyl and anilide groups.
  • Properties : Demonstrated submicromolar activity against Staphylococcus aureus and MRSA, with low cytotoxicity. Lipophilicity (logP ~4.2) correlates with enhanced membrane penetration.
  • Comparison: The dichloro substitution at 3,4-positions (vs. 3,5 in the target compound) shows positional sensitivity in antibacterial activity.

Substituent Position and Bioactivity

  • 3,5-Dichloro vs. 2,4-Dichloro Substitutions :
    • 3,5-Dichlorophenyl (as in the target compound): Symmetrical substitution enhances π-π stacking with aromatic residues in enzymes, improving binding affinity. Observed in fungicides and insecticides (e.g., Chlorfluazuron) for enhanced stability .
    • 2,4-Dichlorophenyl : As seen in pyridine derivatives (e.g., 4-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)-6-methoxypyridine), this configuration increases steric hindrance, reducing bioavailability but improving selectivity for specific targets .

Physicochemical Properties

Property This compound 4-Chloro-3,5-dimethylphenol 3,4-Dichlorocinnamanilide
Molecular Weight (g/mol) ~267.1 (calculated) 190.6 ~380.8
logP (Lipophilicity) ~3.8 (estimated) ~3.0 4.2
Melting Point (°C) Not reported 114–116 180–185
Antimicrobial Activity High (inferred from analogs) Moderate Submicromolar (MRSA)
Cytotoxicity Likely low (based on dichloro analogs) Low Insignificant

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